molecular formula C27H20N4O2 B1667604 ARN272 CAS No. 488793-85-7

ARN272

Numéro de catalogue B1667604
Numéro CAS: 488793-85-7
Poids moléculaire: 432.5 g/mol
Clé InChI: UPKNGUQNXSMHBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ARN 272 is a compound known as a fatty acid amide hydrolase-like anandamide transporter inhibitor. It is primarily used in scientific research to study the inhibition of anandamide transport, which is a key process in the endocannabinoid system. The compound has shown potential in modulating nausea and vomiting behaviors in animal models .

Applications De Recherche Scientifique

ARN 272 has a wide range of applications in scientific research:

Mécanisme D'action

ARN 272 exerts its effects by inhibiting the transport of anandamide, a key endocannabinoid. This inhibition leads to increased levels of anandamide in the system, which can activate cannabinoid receptors indirectly. The compound primarily targets the fatty acid amide hydrolase-like anandamide transporter, modulating its activity and affecting various physiological responses .

Analyse Biochimique

Biochemical Properties

ARN272 functions as an inhibitor of the fatty acid amide hydrolase-1-like anandamide transporter (FLAT). This inhibition prolongs the availability of anandamide, an endocannabinoid involved in regulating nausea and vomiting. This compound interacts with cannabinoid 1 (CB1) receptors indirectly by increasing anandamide levels, which in turn activates these receptors . The compound’s interaction with CB1 receptors suggests a potential role in modulating endocannabinoid signaling pathways.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to nausea and vomiting. In studies involving rats and shrews, systemic administration of this compound resulted in a dose-dependent suppression of nausea-induced conditioned gaping and vomiting . This effect is mediated through the activation of CB1 receptors, which are part of the endocannabinoid system. By inhibiting anandamide transport, this compound enhances the availability of anandamide, thereby modulating cell signaling pathways associated with nausea and emesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FLAT, thereby inhibiting the transport of anandamide into cells . This inhibition prevents the degradation of anandamide by fatty acid amide hydrolase (FAAH), leading to increased extracellular levels of anandamide. The elevated anandamide levels result in the activation of CB1 receptors, which are known to play a role in reducing nausea and vomiting. Additionally, this compound’s inhibition of anandamide transport suggests a facilitated transport mechanism for anandamide reuptake .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, showing that systemic administration of this compound produces a dose-dependent suppression of nausea-induced conditioned gaping in rats and vomiting in shrews . The long-term effects of this compound on cellular function include sustained activation of CB1 receptors, which may have implications for chronic conditions involving nausea and vomiting.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, systemic administration of this compound at varying doses resulted in a dose-dependent suppression of nausea-induced conditioned gaping . Higher doses of this compound were associated with more pronounced effects, while co-administration with CB1 receptor antagonists reversed these effects. This indicates that the efficacy of this compound is closely linked to its dosage and the activation of CB1 receptors.

Metabolic Pathways

This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting the FLAT, this compound prevents the transport and subsequent degradation of anandamide by FAAH . This inhibition leads to increased levels of anandamide, which can then interact with CB1 receptors. The metabolic pathways influenced by this compound include those regulating nausea and vomiting, highlighting its potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the FLAT. This interaction inhibits the transport of anandamide, leading to increased extracellular levels of the endocannabinoid . The distribution of this compound within tissues is crucial for its efficacy in modulating endocannabinoid signaling pathways. The compound’s ability to enhance anandamide availability suggests its potential for therapeutic use in conditions involving dysregulated endocannabinoid signaling.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target, the FLAT. By inhibiting this transporter, this compound increases the extracellular levels of anandamide, which can then interact with CB1 receptors located on the cell membrane . The localization of this compound and its effects on anandamide transport highlight its role in modulating endocannabinoid signaling at the cellular level.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ARN 272 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route can vary, but typically involves the use of organic solvents and catalysts to facilitate the reactions. The compound is often purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Industrial Production Methods

Industrial production of ARN 272 is not widely documented, as it is primarily used for research purposes. the synthesis on a larger scale would likely involve similar steps to the laboratory synthesis, with optimizations for yield and purity. This could include the use of automated synthesis equipment and large-scale purification methods .

Analyse Des Réactions Chimiques

Types of Reactions

ARN 272 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Comparaison Avec Des Composés Similaires

ARN 272 is unique in its selective inhibition of anandamide transport without significantly affecting other endocannabinoid-metabolizing enzymes. Similar compounds include:

ARN 272 stands out due to its specificity and effectiveness in modulating anandamide levels without broad-spectrum effects on other enzymes.

Propriétés

IUPAC Name

4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKNGUQNXSMHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 2
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 3
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 4
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 5
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 6
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.